2-Boc-amino-3,3-diphenyl propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

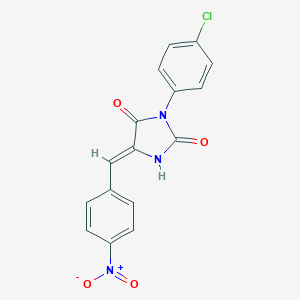

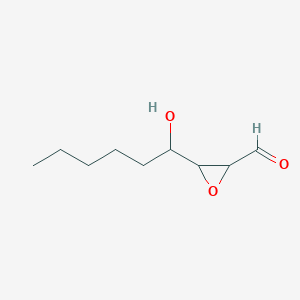

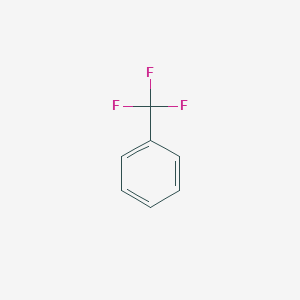

2-Boc-amino-3,3-diphenyl propionic acid, also known as N-(tert-butoxycarbonyl)-3,3-diphenylalanine, is a chemical compound with the molecular formula C20H23NO4 . It has a molecular weight of 341.41 .

Molecular Structure Analysis

The InChI code for 2-Boc-amino-3,3-diphenyl propionic acid is 1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) .Physical And Chemical Properties Analysis

2-Boc-amino-3,3-diphenyl propionic acid is typically stored at room temperature .Aplicaciones Científicas De Investigación

Use in Peptide Synthesis

- Scientific Field: Biochemistry

- Application Summary: The Boc group (tert-butoxycarbonyl) is commonly used in peptide synthesis as a protecting group for amino functions . The compound “2-Boc-amino-3,3-diphenyl propionic acid” can be used in this context .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The Boc-protected amino acid can then be incorporated into a peptide chain through standard peptide coupling reactions .

- Results/Outcomes: The Boc group can be selectively removed under mild acidic conditions, allowing for the selective deprotection of amino functions in the presence of other sensitive functional groups .

Use as a Tag Carrier

- Scientific Field: Bioconjugate Chemistry

- Application Summary: The compound can be used as a lysine residue for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin .

- Method of Application: The specific method of application would depend on the nature of the tag being attached. Generally, this would involve a coupling reaction between the amino group of the “2-Boc-amino-3,3-diphenyl propionic acid” and the tag molecule .

- Results/Outcomes: The resulting conjugate can be used in various applications, such as fluorescence imaging or affinity purification .

Dual Protection of Amino Functions

- Scientific Field: Organic Chemistry

- Application Summary: The compound can be used for dual protection of amino functions, which is a common strategy in organic synthesis .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .

- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

Use in Block Copolymer Synthesis

- Scientific Field: Polymer Chemistry

- Application Summary: The compound can be used in the synthesis of block copolymers, which are polymers composed of two or more different types of monomers .

- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .

- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Use in the Synthesis of Multifunctional Targets

- Scientific Field: Organic Chemistry

- Application Summary: The compound can be used in the synthesis of multifunctional targets .

- Method of Application: The Boc group can be introduced to the amino function through a reaction with di-tert-butyl dicarbonate in the presence of a base . The resulting Boc-protected amine can then be further functionalized .

- Results/Outcomes: The dual protection strategy allows for selective functionalization of amines, which can be useful in the synthesis of complex organic molecules .

Use in the Synthesis of Amphiphilic Block Copolymers

- Scientific Field: Polymer Chemistry

- Application Summary: The compound can be used in the synthesis of amphiphilic block copolymers, which are polymers composed of two or more different types of monomers .

- Method of Application: The specific method of application would depend on the nature of the other monomers being used. Generally, this would involve a polymerization reaction in which the “2-Boc-amino-3,3-diphenyl propionic acid” is incorporated into the polymer chain .

- Results/Outcomes: The resulting block copolymers can have unique properties and can be used in various applications, such as drug delivery or materials science .

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392945 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-amino-3,3-diphenyl propionic acid | |

CAS RN |

119363-63-2 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)

![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)